

# Technical Support Center: Vercirnon (GSK1605786) Clinical Development for Crohn's Disease

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## Compound of Interest

Compound Name: Vercirnon

Cat. No.: B1683812

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This technical support center provides detailed information and troubleshooting guidance for researchers and drug development professionals interested in the clinical development of **Vercirnon** (GSK1605786/CCX282-B) for Crohn's disease. The content addresses key challenges encountered during its development, supported by clinical trial data and experimental protocols.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What was the scientific rationale for developing **Vercirnon** for Crohn's disease?

A1: The rationale for **Vercirnon** was based on a targeted immunomodulatory approach. **Vercirnon** is a potent and selective oral antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] In normal physiology, the CCR9 receptor is expressed on a subset of T cells that are responsible for immune surveillance in the gut.[3][4] It binds with its ligand, CCL25 (TECK), which is primarily expressed in the small intestine, to guide these T cells to the intestinal mucosa.[2] In Crohn's disease, this pathway is believed to be dysregulated, leading to excessive trafficking of inflammatory T cells to the intestines, which causes and perpetuates chronic inflammation. By blocking the CCR9-CCL25 interaction, **Vercirnon** was designed to inhibit the migration of these pathogenic T cells to the gut, thereby reducing inflammation locally without causing broad systemic immunosuppression.

Q2: The initial Phase 2 (PROTECT-1) results for **Vercirnon** seemed promising. Why did the Phase 3 program ultimately fail?

A2: This is a critical issue in the development of **Vercirnon**. While the Phase 2 portion of the PROTECT-1 study showed some encouraging signals, particularly in maintaining remission, the large-scale Phase 3 SHIELD-1 induction study failed to meet its primary and key secondary endpoints. The study did not demonstrate a statistically significant improvement in clinical response or clinical remission compared to placebo after 12 weeks of treatment. This failure to replicate earlier efficacy signals in a larger, more definitive trial was the primary reason for the termination of the clinical development program.

Q3: We are designing a trial for a gut-targeted immunomodulator. What were the specific primary and secondary endpoints for the **Vercirnon** Phase 3 trials, and why might they have been challenging to meet?

A3: The primary and secondary endpoints for the pivotal SHIELD-1 induction trial were standard for Crohn's disease studies at the time but are known to be challenging due to high placebo response rates and the heterogeneous nature of the disease.

- **Primary Endpoint:** The proportion of patients achieving a clinical response at 12 weeks. This was defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline.
- **Key Secondary Endpoint:** The proportion of patients achieving clinical remission at 12 weeks, defined as a CDAI score of less than 150 points.

Challenges in meeting these endpoints could include:

- **High Placebo Response:** A significant number of patients in the placebo group showed improvement, making it difficult to demonstrate a statistically significant drug effect. In the PROTECT-1 trial, for instance, the clinical response rate in the placebo group at week 8 was 49%.
- **Patient Heterogeneity:** The trial enrolled patients with moderate-to-severe Crohn's disease, including those who had previously failed conventional therapies and anti-TNF- $\alpha$  agents. This diverse patient population may have had varied responses to a novel mechanism of action.

- Mechanism Onset: The therapeutic effect of inhibiting T-cell trafficking might have a slower onset than required to show a significant difference at the 12-week timepoint of an induction study.

Q4: What safety or toxicity signals were observed with **Vercirnon** that could be a concern for other CCR9 antagonists?

A4: While the rates of serious adverse events and trial withdrawals due to adverse events were generally similar between **Vercirnon** and placebo groups in the SHIELD-1 study, there were some concerning signals. A trend towards dose-dependent increases in the overall rate of adverse events was noted. More specifically, GlaxoSmithKline reported dose-dependent increases in gastrointestinal and cardiac adverse events. This included two serious cardiac adverse events in the higher dose (500 mg twice daily) group. These findings reduced the benefit-risk profile of the drug and contributed to the decision to halt the development program. Researchers developing other CCR9 antagonists should carefully monitor for potential cardiac and gastrointestinal side effects.

## Quantitative Data Summary

The following tables summarize key quantitative data from the **Vercirnon** clinical trial program.

Table 1: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Induction Phase)

Treatment Group	Clinical Response at Week 8 (≥70 point CDAI drop)	Clinical Response at Week 12 (≥70 point CDAI drop)
Placebo	49%	47%
Vercirnon 250 mg QD	52% (p=0.667 vs placebo)	56% (p=0.168 vs placebo)
Vercirnon 250 mg BID	48% (p=0.833 vs placebo)	49% (p=0.792 vs placebo)
Vercirnon 500 mg QD	60% (p=0.111 vs placebo)	61% (p=0.039 vs placebo)

Table 2: Efficacy Results from the PROTECT-1 Phase 2/3 Trial (Maintenance Phase)

Treatment Group	Sustained Clinical Response at Week 52	Clinical Remission at Week 52 (CDAI < 150)
Placebo	42%	31%
Vercirnon 250 mg BID	46% (p=0.629 vs placebo)	47% (p=0.012 vs placebo)

Table 3: Efficacy Results from the SHIELD-1 Phase 3 Induction Trial

Treatment Group	Clinical Response at Week 12 (≥100 point CDAI drop)
Placebo	25.1%
Vercirnon 500 mg QD	27.6% (p=0.546 vs placebo)
Vercirnon 500 mg BID	27.2% (p=0.648 vs placebo)

## Experimental Protocols & Methodologies

### PROTECT-1 Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled Phase 2/3 study.
- Patient Population: 436 adult patients with moderately to severely active Crohn's disease (CDAI scores 250-450) and elevated C-reactive protein (>7.5 mg/L). 85% of subjects were on stable concomitant Crohn's medications.
- Induction Phase (12 weeks): Patients were randomized to receive placebo, **Vercirnon** 250 mg once daily (QD), 250 mg twice daily (BID), or 500 mg QD.
- Open-Label Extension (4 weeks): All patients received **Vercirnon** 250 mg BID from week 12 to week 16.
- Maintenance Phase (36 weeks): Patients who achieved a clinical response (≥70 point drop in CDAI) at week 16 were re-randomized to receive either placebo or **Vercirnon** 250 mg BID through week 52.

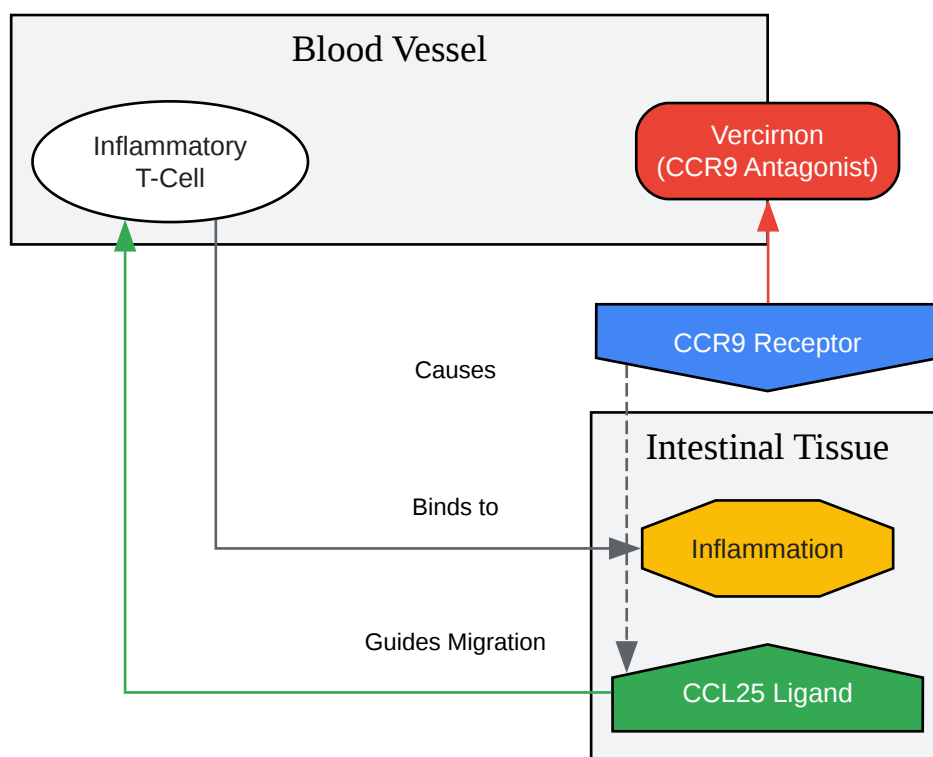
- Primary Endpoints: Clinical response at Week 8 and sustained clinical response at Week 52.

#### SHIELD-1 Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 induction study.
- Patient Population: 608 adult patients with moderately to severely active Crohn's disease who were not adequately controlled with conventional therapy, including patients who had failed treatment with TNF- $\alpha$  antagonists.
- Treatment Phase (12 weeks): Patients were randomized to receive placebo, **Vercirnon** 500 mg once daily (QD), or **Vercirnon** 500 mg twice daily (BID).
- Primary Endpoint: Proportion of patients achieving clinical response ( $\geq 100$ -point decrease in CDAI score) at 12 weeks.
- Key Secondary Endpoint: Proportion of patients achieving clinical remission (CDAI score < 150) at 12 weeks.

## Visualizations

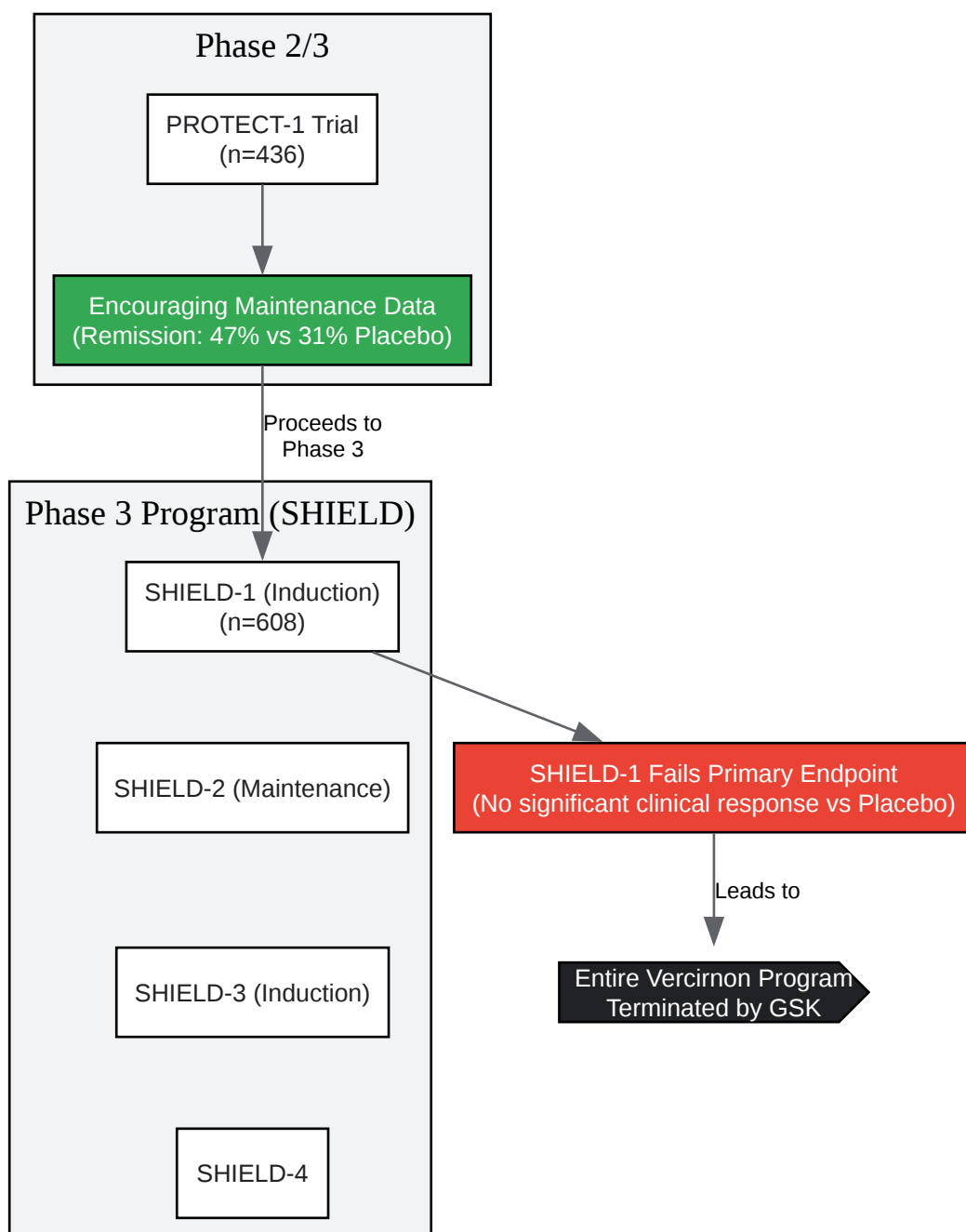
### Vercirnon Mechanism of Action



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Caption: **Vercirnon** blocks the CCR9 receptor on T-cells, preventing gut inflammation.

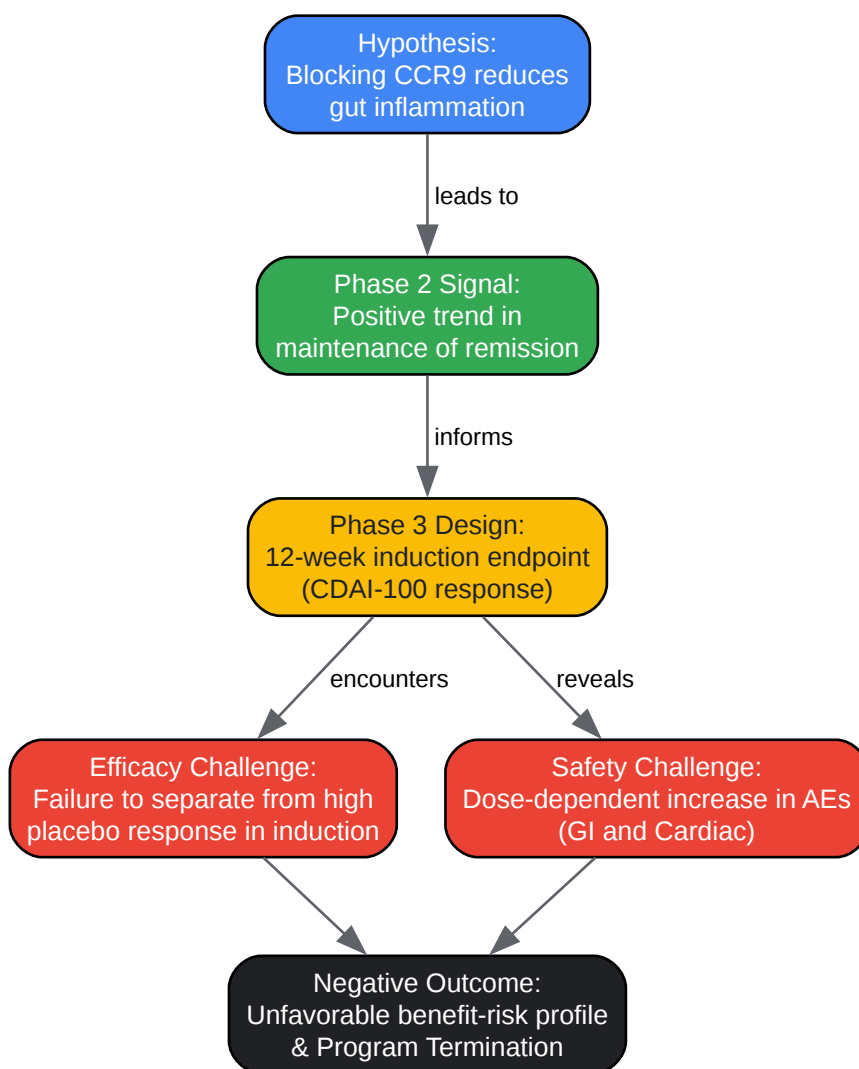
## Vercirnon Clinical Development Pathway



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Caption: Clinical trial pathway of **Vercirnon** from Phase 2 to program termination.

## Logic of Clinical Development Challenges



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Caption: Key challenges leading to the discontinuation of **Vercirnon** development.

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## References

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